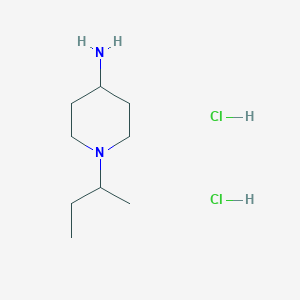

1-(sec-Butyl)-4-piperidinamine dihydrochloride

Description

Properties

IUPAC Name |

1-butan-2-ylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2.2ClH/c1-3-8(2)11-6-4-9(10)5-7-11;;/h8-9H,3-7,10H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYUEBIHNLTKCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1CCC(CC1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(sec-Butyl)-4-piperidinamine dihydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of piperidine derivatives, which are known for their diverse pharmacological properties, including analgesic, anti-inflammatory, and anticancer effects. This article reviews the biological activity of 1-(sec-Butyl)-4-piperidinamine dihydrochloride, supported by recent research findings and case studies.

Chemical Structure and Properties

1-(sec-Butyl)-4-piperidinamine dihydrochloride features a piperidine ring substituted with a sec-butyl group and two hydrochloride ions. The structural formula can be represented as follows:

This compound's molecular weight is approximately 207.15 g/mol, indicating its suitability for various biological applications.

The biological activity of 1-(sec-Butyl)-4-piperidinamine dihydrochloride primarily involves interaction with specific receptors and enzymes in the body. Similar piperidine derivatives have been shown to act as inhibitors for various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's disease .

Biological Activity Overview

Research indicates that 1-(sec-Butyl)-4-piperidinamine dihydrochloride may exhibit the following biological activities:

- Anticancer Activity : Some studies have suggested that piperidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways .

- Neuroprotective Effects : The compound may possess neuroprotective properties by inhibiting cholinesterase enzymes, thereby increasing acetylcholine levels in the synaptic cleft .

- Analgesic Properties : Piperidine derivatives are often explored for their potential as analgesics, with some compounds demonstrating significant pain relief in preclinical models .

Case Studies and Research Findings

Several studies have explored the biological activity of related piperidine compounds, providing insights into the potential effects of 1-(sec-Butyl)-4-piperidinamine dihydrochloride.

Table 1: Summary of Biological Activities from Related Piperidine Derivatives

Notable Findings

- Anticancer Studies : One study reported that a structurally similar piperidine compound showed enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin .

- Neuroprotection : Another investigation highlighted that certain piperidine derivatives could effectively inhibit cholinesterase enzymes, suggesting potential applications in treating Alzheimer's disease .

- Analgesic Effects : Research demonstrated that some piperidine-based compounds exhibited potent analgesic activity, significantly higher than traditional opioids in some cases .

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties

One of the significant applications of 1-(sec-Butyl)-4-piperidinamine dihydrochloride is its role as a modulator of chemokine receptors, particularly in the context of HIV treatment. Research indicates that aminopiperidine derivatives can inhibit the interaction between the HIV envelope protein gp120 and chemokine receptors on host cells, which is crucial for viral entry. This mechanism positions such compounds as potential therapeutic agents for managing HIV infections, either alone or in combination with other antiviral drugs .

Somatostatin Receptor Agonism

Another notable application involves its agonistic activity on somatostatin receptors, which are implicated in various physiological processes including hormone regulation and neurotransmission. Compounds exhibiting this activity may offer therapeutic benefits in treating conditions such as acromegaly and neuroendocrine tumors by modulating hormone secretion .

Neuropharmacology

CNS Activity

The piperidine structure of 1-(sec-Butyl)-4-piperidinamine dihydrochloride suggests potential central nervous system (CNS) activity. Research into similar compounds has shown that they can interact with neurotransmitter systems, potentially influencing mood, cognition, and pain perception. This aspect is under investigation for developing new treatments for neurodegenerative diseases and psychiatric disorders.

Chemical Synthesis and Research

Synthetic Pathways

The synthesis of 1-(sec-Butyl)-4-piperidinamine dihydrochloride involves several chemical reactions that can be optimized for yield and purity. The compound is often included in collections of unique chemicals aimed at early discovery research, facilitating studies into new synthetic methodologies and applications in drug development .

Table: Summary of Research Findings on 1-(sec-Butyl)-4-piperidinamine Dihydrochloride

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidinamine derivatives are widely studied for their pharmacological applications. Below is a detailed comparison of 1-(sec-Butyl)-4-piperidinamine dihydrochloride with structurally analogous compounds, focusing on substituents, molecular properties, and applications.

Structural and Molecular Comparisons

*Calculated molecular weight includes dihydrochloride.

Physicochemical Properties

- Solubility: The 4-fluorobenzyl derivative (C₁₂H₁₇N₂F·2HCl·H₂O) is slightly soluble in chloroform and methanol . Dihydrochloride salts (e.g., tetrahydro-pyran and pyridinyl derivatives) generally exhibit higher water solubility due to ionic character .

- Lipophilicity :

Key Findings and Trends

Substituent Impact :

- Alkyl groups (e.g., sec-butyl) enhance metabolic stability compared to aromatic substituents .

- Aromatic/hydrophobic groups (e.g., 4-chlorobenzyl) improve target binding but may reduce solubility .

Salt Forms : Dihydrochlorides are common for improving crystallinity and bioavailability in APIs (Active Pharmaceutical Ingredients) .

Therapeutic Potential: Piperidinamines with benzyl or phenylethyl groups are prevalent in analgesics and antihistamines (e.g., meclizine dihydrochloride) .

Preparation Methods

General Synthetic Strategy

The preparation of 1-(sec-Butyl)-4-piperidinamine dihydrochloride typically follows a sequence involving:

- Formation of the piperidine ring or its precursor with appropriate substitution,

- Introduction of the sec-butyl group via reductive amination or alkylation,

- Reduction of intermediate ketones or lactams to the corresponding amines,

- Conversion to dihydrochloride salt for isolation and purification.

This strategy parallels methods used for related piperidine amine derivatives, such as 3-aminopiperidine dihydrochloride, which are well documented in patent literature and academic publications.

Reductive Amination for sec-Butyl Substitution

Reductive amination is a key step to introduce the sec-butyl substituent on the piperidine nitrogen:

- Starting from 4-piperidinone or 4-piperidinamine intermediates, the ketone is reacted with sec-butylamine or sec-butyl aldehyde/ketone derivatives.

- The reaction is carried out in the presence of a mild reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride, which selectively reduces the imine intermediate to the secondary amine.

- Typical solvents include methanol, tetrahydrofuran, or dichloromethane.

- Reaction temperatures are often ambient to mild heating (25–60 °C).

- This step yields the N-sec-butyl-4-piperidinamine intermediate.

For example, related piperidine derivatives have been synthesized by reductive amination using triacetoxyborohydride with ketone substrates, achieving yields around 60% or higher.

Reduction of Piperidinone Precursors

Reduction of piperidinone intermediates to the corresponding piperidinamine is a critical transformation:

- Lithium aluminum hydride (LiAlH4) is commonly employed for the reduction of piperidin-2-one or piperidin-4-one hydrochloride salts to the respective aminopiperidine dihydrochlorides.

- The reaction is typically performed in tetrahydrofuran (THF) as solvent.

- The molar equivalents of LiAlH4 range from 1.5 to 2.5 equivalents relative to the piperidinone hydrochloride.

- Temperature control is important: initial mixing occurs between 10 °C and 45 °C, followed by heating between 45 °C and 70 °C to complete reduction.

- The product is isolated by filtration after reaction completion.

This method is scalable, with quantities ranging from grams to kilograms reported, and yields are generally high due to the efficiency of LiAlH4 in reducing lactams to amines.

Salt Formation: Dihydrochloride Preparation

The free base 1-(sec-Butyl)-4-piperidinamine is converted into its dihydrochloride salt for improved stability and handling:

- The amine is treated with concentrated hydrochloric acid in solvents such as 1,4-dioxane, methanol, or dichloromethane.

- The reaction is often performed at low temperatures (0–20 °C) to control crystallization.

- The dihydrochloride salt precipitates as a white solid, which is isolated by filtration and washed with cold solvent.

- Typical yields for salt formation are high, often exceeding 80%.

Comparative Data Table of Preparation Steps

Research Findings and Notes

- The use of lithium aluminum hydride for the reduction step is well-established for piperidine derivatives, providing high purity amines suitable for pharmaceutical applications.

- Reductive amination with sodium triacetoxyborohydride offers a mild and selective approach to introduce the sec-butyl group without over-reduction or side reactions.

- Salt formation with hydrochloric acid improves the compound’s crystalline properties, facilitating isolation and storage.

- Reaction scale-up has been demonstrated in patent literature, indicating the robustness and industrial applicability of these methods.

- Alternative bases and solvents have been explored to optimize reaction conditions and yields, including the use of methyl tert-butyl ether and methanol mixtures for intermediate isolation.

Q & A

Q. What are the recommended synthetic routes for 1-(sec-Butyl)-4-piperidinamine dihydrochloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves functionalizing the piperidine core via nucleophilic substitution or reductive amination. For example, analogous compounds like 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride () are synthesized using sulfonyl chloride intermediates. Optimize reaction conditions by:

- Temperature control : Reactions at 0–5°C reduce side products (e.g., sulfonation in ).

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.

- Catalysts : Use Pd/C or Raney Ni for reductive amination (common in piperidine derivatives, as in ).

- Purification : Recrystallization with ethanol/water mixtures improves purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of 1-(sec-Butyl)-4-piperidinamine dihydrochloride?

Methodological Answer:

- NMR spectroscopy : Confirm stereochemistry and substituent placement (e.g., ¹H/¹³C NMR for piperidine derivatives in ).

- HPLC : Use ion-pair chromatography with sodium 1-octanesulfonate buffer (pH 4.6) and methanol (65:35 v/v) to assess purity (adapted from ).

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C14H24Cl2N2O in ).

- Elemental analysis : Verify chloride content via titration .

Q. What safety protocols should be followed when handling 1-(sec-Butyl)-4-piperidinamine dihydrochloride in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (standard in SDS for similar compounds, ).

- Ventilation : Use fume hoods to avoid inhalation (recommended for volatile piperidine derivatives in ).

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste ().

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed across different studies involving 1-(sec-Butyl)-4-piperidinamine dihydrochloride?

Methodological Answer:

- Standardize assays : Control variables like cell line viability (e.g., use MTT assays with consistent seeding densities).

- Validate receptor binding : Compare results across multiple models (e.g., enzyme-linked vs. radioligand binding assays).

- Statistical rigor : Apply multivariate analysis to isolate confounding factors (e.g., batch-to-batch purity differences) .

Q. What computational methods are suitable for predicting the binding affinity and pharmacokinetic properties of 1-(sec-Butyl)-4-piperidinamine dihydrochloride?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., GPCRs common for piperidine derivatives).

- ADMET prediction : Employ SwissADME or ADMETLab to estimate permeability (e.g., logP ~2.5 for analogs in ).

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

Q. How does the stereochemistry of the sec-butyl group influence the pharmacological activity of 1-(sec-Butyl)-4-piperidinamine dihydrochloride, and what experimental approaches can elucidate this?

Methodological Answer:

- Chiral separation : Use HPLC with a Chiralpak® column (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate enantiomers.

- Bioactivity profiling : Test separated enantiomers in receptor-binding assays (e.g., κ-opioid receptors for piperidine analogs).

- X-ray crystallography : Resolve crystal structures of enantiomer-receptor complexes (as in for structural analogs) .

Q. What strategies are effective in scaling up the synthesis of 1-(sec-Butyl)-4-piperidinamine dihydrochloride while maintaining enantiomeric purity?

Methodological Answer:

- Continuous flow chemistry : Minimize racemization via rapid mixing and controlled residence times.

- Chiral catalysts : Use (R)-BINAP or Jacobsen catalysts for asymmetric synthesis.

- In-line monitoring : Implement PAT (Process Analytical Technology) with FTIR to track enantiomeric excess (EE) during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.